
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide . It is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular weight of this compound is 221.15 . The IUPAC name is this compound . The InChI code is 1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Catalysis
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide and its derivatives serve as key intermediates in the development of various synthetic methodologies. For example, the catalyzed ortho-fluorination of triflamide-protected benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate and NMP as a promoter, demonstrates the compound's utility in introducing fluorine atoms into complex molecules. This process is crucial for creating synthetically useful functional groups that find applications in medicinal chemistry and synthesis, highlighting the compound's significance in facilitating the construction of fluorinated organic compounds which are prevalent in pharmaceuticals and agrochemicals (Xisheng Wang, T. Mei, jin-quan yu, 2009).
Antimicrobial and Antipathogenic Activity
The antimicrobial and antipathogenic potential of fluorinated benzamides, including structures akin to this compound, has been investigated, revealing significant activity against fungi and Gram-positive microorganisms. This suggests a potential avenue for the development of new antimicrobial agents that could be critical in addressing drug resistance and biofilm-associated infections. Studies have found that certain fluorinated benzamide derivatives exhibit potent anti-pathogenic activity, particularly against challenging microorganisms like Pseudomonas aeruginosa and Staphylococcus aureus, underscoring their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Advanced Materials Development
Fluorinated polyimides synthesized from fluorine-containing aromatic diamines, such as those related to this compound, exhibit remarkable properties including excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are of great interest in the field of advanced materials science for applications that require materials with exceptional thermal and chemical resistance, such as in the aerospace, automotive, and electronics industries. The synthesis and properties of these soluble fluoro-polyimides demonstrate the compound's relevance in the development of high-performance polymers (K. Xie, J. Liu, Hangsheng Zhou, Shuren Zhang, M. He, Shuang Yang, 2001).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are explored for their potential in drug development. For instance, fluorine-18 labeled benzamide analogues have been studied for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), highlighting the compound's utility in oncological research and its potential in the development of diagnostic and therapeutic agents (Z. Tu, Jinbin Xu, L. Jones, Shihong Li, Craig Dumstorff, S. Vangveravong, Delphine L. Chen, K. Wheeler, M. Welch, R. Mach, 2007).
Eigenschaften
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDGBNURZUOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)

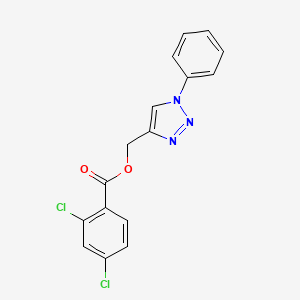
![8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2829138.png)
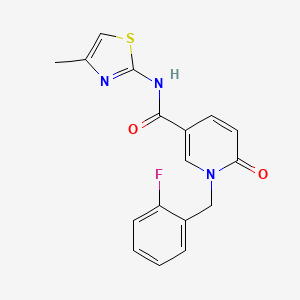

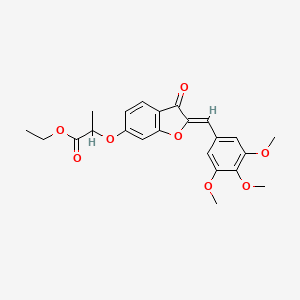
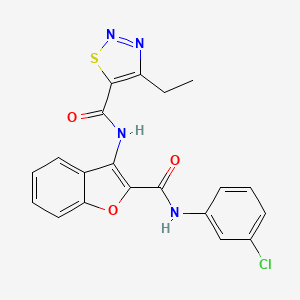
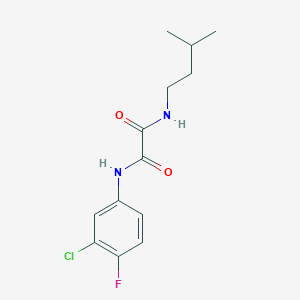

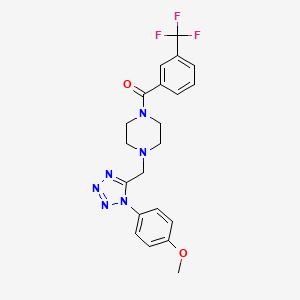
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)
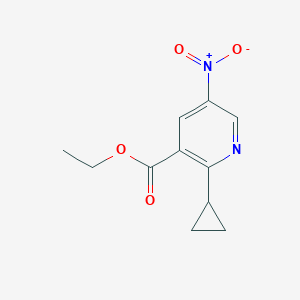
![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)